5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
Description
This compound belongs to a class of bicyclic ketones with applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-propanoyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H12O3/c1-2-9(12)7-3-4-10-8(11(7)13)5-6-14-10/h5-7H,2-4H2,1H3 |
InChI Key |
YKIFFEMEEFRUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC2=C(C1=O)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with a suitable ketone in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Differences and Implications:
Substituent Effects: Propanoyl Group (Hypothetical): Expected to increase polarity and solubility in polar solvents compared to methyl or bromo substituents. The ketone moiety may participate in hydrogen bonding or nucleophilic reactions. Dimethyl Groups (5,5-Dimethyl): Enhance steric hindrance and thermal stability, as seen in the higher molecular weight (164.2 g/mol) and applications as a "versatile small molecule scaffold" . Bromo Substituent: Introduces electron-withdrawing effects, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties :
- The parent compound (C₈H₈O₂) has the lowest molecular weight (136.15 g/mol) and serves as a baseline for derivatization .
- Methyl-substituted analogs (e.g., 2-methyl) exhibit moderate increases in molecular weight (150.17 g/mol) and altered melting/boiling points due to reduced symmetry .
Applications :
- 5,5-Dimethyl Derivative : Used in pharmaceutical intermediates due to its stability and modularity .
- Bromo Derivative : Valued in synthetic chemistry for halogenation reactions .
- 2-Methyl Analog : Safety data (e.g., GHS classification) suggest industrial use with handling precautions .
Research Findings and Trends
- Synthetic Utility : The dimethyl and bromo derivatives are frequently employed in multi-step syntheses, leveraging their steric and electronic properties for regioselective reactions .
- Purity and Availability : Most analogs are available at 95% purity, emphasizing their role in precision-dependent applications like medicinal chemistry .
- Structural Trends : Substitution at the 5-position (e.g., dimethyl) enhances stability, while 2-position substituents (e.g., methyl, bromo) modify electronic profiles .
Biological Activity
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS No. 1553558-58-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is characterized by a benzofuran core structure with a propanoyl substituent. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have focused on the anticancer potential of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one. A notable study evaluated its efficacy against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against breast cancer cell lines such as MDA-MB-436.
Table 1: Antiproliferative Activity of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MDA-MB-436 | 2.57 | Olaparib | 8.90 |
| Other Cell Lines | Varies | - | - |
The compound's mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis. Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the G2 phase from 25.12% (control) to 30.39% (treated) .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : Apoptotic assays indicated an increase in early and late apoptotic cells upon treatment with 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one .
- Autophagy Activation : The compound also promotes autophagic processes in cancer cells, contributing to cell death through autophagy .
Case Studies
A significant case study involved the treatment of MDA-MB-436 cells with varying concentrations of the compound. The results indicated a dose-dependent response with respect to both apoptosis and autophagy induction.
Figure 1: Apoptosis and Autophagy Induction in MDA-MB-436 Cells
Apoptosis and Autophagy Induction Graph
Safety Profile
In addition to its anticancer properties, the safety profile of 5-Propanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has been assessed through in vitro studies on normal cell lines such as WI-38. The results indicated a promising safety profile with minimal cytotoxic effects compared to cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
